molecular formula C17H18ClN4NaO4S B12696356 Sodium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate CAS No. 85030-43-9

Sodium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate

Cat. No.: B12696356
CAS No.: 85030-43-9
M. Wt: 432.9 g/mol
InChI Key: KGDCGQHPPWYKSZ-UHFFFAOYSA-M
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Description

Sodium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a sodium salt of a benzoate derivative featuring a triazenyl group (N=N–N–), a sulphonyl dimethylamino substituent (–SO₂N(CH₃)₂), and a 5-chloro-2-tolyl (5-chloro-2-methylphenyl) moiety. The sodium counterion likely enhances aqueous solubility, a critical property for industrial or pharmaceutical processes .

Properties

CAS No.

85030-43-9

Molecular Formula

C17H18ClN4NaO4S

Molecular Weight

432.9 g/mol

IUPAC Name

sodium;2-[(5-chloro-2-methylanilino)-(methylideneamino)amino]-5-(dimethylsulfamoyl)benzoate

InChI

InChI=1S/C17H19ClN4O4S.Na/c1-11-5-6-12(18)9-15(11)20-22(19-2)16-8-7-13(10-14(16)17(23)24)27(25,26)21(3)4;/h5-10,20H,2H2,1,3-4H3,(H,23,24);/q;+1/p-1

InChI Key

KGDCGQHPPWYKSZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NN(C2=C(C=C(C=C2)S(=O)(=O)N(C)C)C(=O)[O-])N=C.[Na+]

Origin of Product

United States

Biological Activity

Sodium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate (CAS Number: 85030-43-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structure of this compound, which includes a triazene moiety, suggests that it may exhibit significant anti-cancer properties. This article aims to summarize the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure

The molecular formula for this compound is C17H19ClN4NaO4S. The structure features a triazene group, which is known for its role in various biological activities, particularly as an anti-cancer agent.

Biological Activity Overview

Research indicates that compounds containing triazene groups can function as prodrugs that release active species capable of inducing apoptosis in cancer cells. The following sections will detail specific biological activities observed in studies involving this compound.

Antitumor Activity

Several studies have investigated the antitumor effects of this compound:

  • Mechanism of Action :
    • The compound is believed to induce DNA damage through the formation of reactive nitrogen species (RNS), leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is similar to other triazene derivatives, which have been shown to be effective against various cancer types, including melanoma and glioblastoma .
  • Case Studies :
    • A study on the efficacy of this compound in vitro demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
    • Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential for further development as a therapeutic agent .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown promise in modulating inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines :
    • Research indicates that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-alpha and IL-1 beta in activated microglial cells. This suggests a potential role in treating neuroinflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntitumorInduces apoptosis via DNA damage
Cytotoxicity (IC50 values)Significant cytotoxicity against human cancer cell lines
Tumor Growth InhibitionReduces tumor growth in xenograft models
Anti-inflammatorySuppresses iNOS and pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the primary applications of this compound is in cancer therapy. It has been studied for its potential to inhibit tumor growth due to its ability to induce apoptosis in cancer cells. Research indicates that the triazene moiety present in the compound can interact with DNA, leading to cytotoxic effects on rapidly dividing cells. For instance, a study demonstrated that derivatives of triazene compounds exhibited potent antitumor activity against various cancer cell lines, suggesting that sodium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate may have similar effects .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies showed that the compound could reduce levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .

Agricultural Applications

Pesticide Development
The compound is being explored as a potential pesticide due to its ability to disrupt cellular processes in pests. Its mechanism involves interfering with specific enzymatic pathways crucial for pest survival. Field trials have indicated that formulations containing this compound demonstrate effective control over common agricultural pests while being safe for beneficial insects .

Plant Growth Regulation
this compound has also been studied for its effects on plant growth regulation. Research indicates that it can enhance root development and increase resistance to environmental stressors when applied at specific concentrations. This dual action not only promotes healthier plants but also improves crop yields under adverse conditions .

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for producing specialty chemicals used in pharmaceuticals and agrochemicals .

Preservative Use
The compound exhibits antimicrobial properties, which enable its use as a preservative in food and cosmetic products. Studies have shown that it effectively inhibits the growth of bacteria and fungi, extending the shelf life of products while ensuring safety for consumers .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Properties Induces apoptosis in cancer cells; effective against various cell lines.
Neuroprotective Effects Reduces oxidative stress; enhances cell viability in neuronal cultures.
Pesticide Development Effective pest control; safe for beneficial insects.
Plant Growth Regulation Enhances root development; increases crop yields under stress.
Chemical Synthesis Valuable intermediate for organic compound synthesis.
Preservative Use Inhibits microbial growth; extends product shelf life.

Comparison with Similar Compounds

Structural Analogues: Triazenyl and Benzoate Derivatives

The triazenyl group is a defining feature of this compound.

  • Thiazolylmethylcarbamate analogs (e.g., compounds l, m, p, q, r in ): These molecules share complex heterocyclic frameworks (thiazole rings) and carbamate/urea linkages but lack triazenyl or sulphonyl groups. They are likely pharmaceuticals, given their hydroxy and amino substituents, which contrast with the target compound’s sodium salt form and sulphonamide functionality .

Functional Analogues: Sulphonyl-Containing Agrochemicals

highlights sulphonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds feature sulfonylurea (–SO₂NHCONH–) bridges and triazine cores, differing from the target’s triazenyl group and benzoate backbone. Key distinctions include:

  • Core Structure : The target compound’s triazenyl group (N–N–N) contrasts with the triazine (C₃N₃) rings in sulphonylureas.
  • Solubility : The sodium salt form of the target compound likely offers superior water solubility compared to the methyl ester derivatives of sulphonylurea herbicides .

Comparative Data Table

Parameter Target Compound Thiazolylmethylcarbamate Analogs () Sulphonylurea Herbicides ()
Core Functional Groups Triazenyl, sulphonyl dimethylamino, benzoate Carbamate, thiazole, hydroxy/amino substituents Sulfonylurea, triazine
Key Substituents 5-Chloro-2-tolyl, methyltriazenyl Ethoxycarbonyl, hydroperoxypropyl, t-butoxycarbonyl Methoxy, trifluoroethoxy, methyl
Ionization Form Sodium salt (enhanced solubility) Neutral esters or free bases Methyl esters (lipophilic)
Inferred Application Chemical intermediate/pharmaceutical precursor Pharmaceuticals (e.g., protease inhibitors) Herbicides (broadleaf weed control)
Stability Considerations Potential sensitivity of triazenyl group to hydrolysis/thermal degradation Stability dependent on carbamate/urea linkages Triazine core enhances stability under field conditions

Research Findings and Implications

Triazenyl Reactivity : The triazenyl group in the target compound may confer unique reactivity (e.g., as a diazonium precursor) but could compromise stability compared to the triazine rings in sulphonylureas .

Solubility vs. Bioactivity : The sodium salt form improves solubility for synthetic processes, whereas methyl esters in herbicides prioritize membrane permeability for plant uptake .

Functional Group Synergy: The combination of sulphonyl dimethylamino and triazenyl groups in the target compound may enable dual functionality (e.g., hydrogen bonding and electrophilic reactivity), unlike the single-mode action of sulphonylurea herbicides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Sodium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound’s triazenyl and sulphonyl groups suggest multi-step synthesis. A plausible route involves coupling a 5-chloro-2-tolyl precursor with a diazenyl intermediate under basic conditions (e.g., triethylamine in 1,4-dioxane, as seen in analogous triazole syntheses ). Sulfonation and subsequent sodium salt formation would follow. Reaction temperature and stoichiometry of sulfur or malononitrile analogs are critical for minimizing side products .
  • Key Parameters : Monitor intermediates via TLC/HPLC and optimize pH during sodium salt formation to avoid decomposition.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • NMR : Confirm the triazenyl (–N=N–N–) linkage via characteristic δ 3.2–3.5 ppm shifts for methyl groups and aromatic proton splitting patterns .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect sulfonyl degradation products .
  • FT-IR : Identify sulfonyl S=O stretches near 1350–1150 cm⁻¹ and triazenyl N=N vibrations at ~1450 cm⁻¹ .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use UV-Vis spectroscopy to track absorbance changes at λ_max (~280 nm for aromatic systems). Acidic conditions (pH < 3) may hydrolyze the sulphonyl group, while alkaline conditions (pH > 9) could degrade the triazenyl moiety .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in target systems (e.g., enzyme inhibition or receptor binding)?

  • Hypothesis-Driven Approach : The dimethylamino-sulphonyl group resembles sulfonylurea herbicides (e.g., metsulfuron-methyl), which inhibit acetolactate synthase (ALS) in plants . Validate via:

  • Enzyme Assays : Measure ALS inhibition kinetics using purified enzyme and NADH oxidation rates.
  • Molecular Docking : Model interactions between the sulphonyl group and ALS active-site residues (e.g., Val₅₃ or Ala₉₈) using software like AutoDock Vina .
    • Data Interpretation : Compare IC₅₀ values with structurally related analogs to establish SAR trends.

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Case Study : If solubility in DMSO varies across studies (e.g., 10 mg/mL vs. 25 mg/mL), systematically test under controlled conditions:

  • Solvent Pre-Saturation : Pre-saturate DMSO with the compound to avoid supersaturation artifacts.
  • Dynamic Light Scattering (DLS) : Detect aggregates influencing apparent solubility.
  • Reference Standards : Use compounds like methyl benzoate derivatives (e.g., from ) as internal controls .

Q. What strategies optimize the compound’s selectivity to reduce off-target effects in biological assays?

  • Methodology :

  • Isosteric Replacement : Substitute the 5-chloro-2-tolyl group with electron-withdrawing groups (e.g., –CF₃) to modulate lipophilicity and target binding .
  • Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites that may cause toxicity .
    • Validation : Compare selectivity indices (IC₅₀ target vs. IC₅₀ off-target) using high-content screening platforms.

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